molecular formula C21H12ClF26N3O2 B1627323 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine CAS No. 916770-15-5

2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine

Cat. No.: B1627323
CAS No.: 916770-15-5
M. Wt: 867.7 g/mol
InChI Key: CBCNBGCPSUHKHN-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine is a chemical compound with the molecular formula C21H12ClF26N3O2 and a molecular weight of 867.75 g/mol . This compound is known for its unique structure, which includes a triazine ring substituted with chloro and perfluorohexyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with 3-(perfluorohexyl)propanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine involves its interaction with molecular targets through its chloro and perfluorohexyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound’s fluorinated chains contribute to its unique properties, such as high stability and resistance to degradation .

Comparison with Similar Compounds

2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine can be compared with other fluorinated triazine compounds, such as:

  • 2-Chloro-4,6-bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyloxy)-1,3,5-triazine
  • 4-Chlorobenzotrifluoride
  • 4-(Trifluoromethyl)benzaldehyde

These compounds share similar structural features but differ in their specific substituents and resulting properties. The presence of perfluorohexyl groups in this compound imparts unique characteristics, such as enhanced hydrophobicity and chemical stability .

Properties

IUPAC Name

2-chloro-4,6-bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF26N3O2/c22-7-49-8(52-5-1-3-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(43,44)45)51-9(50-7)53-6-2-4-11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)21(46,47)48/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCNBGCPSUHKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)COC1=NC(=NC(=N1)Cl)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF26N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584837
Record name 2-Chloro-4,6-bis[(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)oxy]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916770-15-5
Record name 2-Chloro-4,6-bis[(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)oxy]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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